molecular formula C30H41FN2O6 B12405063 (1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid

(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B12405063
M. Wt: 544.7 g/mol
InChI Key: LYUYYIGCZIZIGF-SRHODNEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD5462 is a small molecule agonist of the RXFP1 relaxin receptor. It mimics the pregnancy hormone relaxin and its actions on systemic hemodynamics and kidney function. This compound is being developed primarily for the treatment of chronic heart failure, where it aims to improve cardiac function and reduce morbidity and mortality .

Preparation Methods

The synthetic routes and reaction conditions for AZD5462 have not been explicitly detailed in the available literature. it is known that the compound is administered as an oral liquid solution in clinical trials . Industrial production methods would likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.

Chemical Reactions Analysis

AZD5462 is a selective RXFP1 agonist, and its primary chemical reactions involve binding to the RXFP1 receptor. The compound undergoes rapid absorption with a median time to maximum concentration between 0.53 hours and 1.75 hours. Plasma concentrations decline in a biphasic manner, with a geometric mean terminal half-life after a single dose between 3 hours and 6 hours . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions.

Scientific Research Applications

AZD5462 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

AZD5462 exerts its effects by selectively binding to and activating the RXFP1 relaxin receptor. This receptor is involved in the regulation of systemic hemodynamics and kidney function. By mimicking the actions of the pregnancy hormone relaxin, AZD5462 can improve cardiac function, reduce blood pressure, and enhance renal function .

Comparison with Similar Compounds

AZD5462 is unique in its high selectivity for the RXFP1 receptor and its ability to mimic the actions of relaxin. Similar compounds include:

AZD5462 stands out due to its favorable pharmacokinetic profile and its potential to become a new therapeutic option for heart failure patients.

Properties

Molecular Formula

C30H41FN2O6

Molecular Weight

544.7 g/mol

IUPAC Name

4-[2-fluoro-4-methoxy-5-[[(1S,2R,3S,4R)-3-[(1-methylcyclobutyl)methylcarbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]phenoxy]-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C30H41FN2O6/c1-29(9-4-10-29)16-32-27(35)24-17-5-6-18(13-17)25(24)33-26(34)20-14-23(21(31)15-22(20)38-3)39-19-7-11-30(2,12-8-19)28(36)37/h14-15,17-19,24-25H,4-13,16H2,1-3H3,(H,32,35)(H,33,34)(H,36,37)/t17-,18+,19?,24+,25-,30?/m1/s1

InChI Key

LYUYYIGCZIZIGF-SRHODNEWSA-N

Isomeric SMILES

CC1(CCC1)CNC(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2NC(=O)C4=CC(=C(C=C4OC)F)OC5CCC(CC5)(C)C(=O)O

Canonical SMILES

CC1(CCC1)CNC(=O)C2C3CCC(C3)C2NC(=O)C4=CC(=C(C=C4OC)F)OC5CCC(CC5)(C)C(=O)O

Origin of Product

United States

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